Cas no 321998-13-4 (5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole)

5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)-3-methylpyrazole
- 5-(chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- 10J-940
- 321998-13-4
- AKOS005075094
- 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- 5-[CHLORO(DIFLUORO)METHYL]-1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE
- 1H-Pyrazole, 5-(chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-
- 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
-
- Inchi: 1S/C11H8Cl2F2N2/c1-7-6-10(11(13,14)15)17(16-7)9-4-2-8(12)3-5-9/h2-6H,1H3
- InChI Key: QRQWUOXUPWUJJN-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C)=NN1C1C=CC(=CC=1)Cl)(F)F
Computed Properties
- Exact Mass: 276.0032600g/mol
- Monoisotopic Mass: 276.0032600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 4.1
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676356-10mg |
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole |
321998-13-4 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676356-1mg |
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole |
321998-13-4 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676356-5mg |
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole |
321998-13-4 | 98% | 5mg |
¥661.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676356-2mg |
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole |
321998-13-4 | 98% | 2mg |
¥495.00 | 2024-08-02 |
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
Introduction to 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 321998-13-4)
5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 321998-13-4, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a chlorodifluoromethyl group and chlorophenyl substituents, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and development.
The chlorodifluoromethyl moiety is a key functional group in this compound, known for its reactivity in various chemical transformations. This group has been extensively studied for its role in the synthesis of bioactive molecules, including antiviral, antibacterial, and anticancer agents. The 4-chlorophenyl substituent further enhances the compound's complexity and potential for interaction with biological targets. Pyrazole derivatives, in general, exhibit a broad spectrum of biological activities, making them valuable scaffolds for medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole has emerged as a compound of interest due to its structural motifs that are commonly found in active pharmaceutical ingredients (APIs). The combination of the chlorodifluoromethyl group and the 4-chlorophenyl ring suggests potential applications in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The pyrazole core provides a stable framework that can be modified through various chemical reactions to introduce additional functional groups or alter biological activity. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, where researchers can systematically modify the molecule to optimize its pharmacological properties.
The chlorodifluoromethyl group is particularly noteworthy due to its role in bioconjugation reactions. This moiety can participate in nucleophilic substitution reactions, allowing for the attachment of biomolecules such as peptides or carbohydrates. Such modifications can enhance the solubility, stability, or target specificity of drug candidates, making them more effective in vivo. Additionally, the presence of chlorine atoms increases the electrophilicity of the molecule, facilitating further functionalization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including kinases and transcription factors. These interactions are often associated with diseases such as cancer and inflammation, suggesting potential therapeutic applications.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments indicate that it exhibits inhibitory activity against certain enzymes involved in disease pathways. For instance, preliminary data suggests that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation. Such findings are particularly exciting given the success of kinase inhibitors as therapeutic agents.
The synthesis of 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, making the process more sustainable.
The role of computational modeling in drug discovery cannot be overstated. By leveraging high-performance computing resources, researchers can simulate the interactions between this compound and biological targets at an atomic level. This approach has helped identify key binding residues and optimize ligand design for better affinity and selectivity. Such insights are invaluable for guiding experimental efforts and accelerating the development pipeline.
As interest in personalized medicine grows, compounds like 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole offer exciting opportunities for tailored therapeutic strategies. By understanding how individual patients respond to different chemical scaffolds, clinicians can select drugs that are most likely to be effective while minimizing adverse effects. The pyrazole derivatives' ability to modulate multiple biological pathways makes them ideal candidates for such personalized approaches.
The future prospects for this compound are promising. Ongoing research aims to expand its pharmacological applications by exploring new synthetic routes and investigating its interactions with additional biological targets. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality. With continued investment in drug discovery technologies, compounds like 5-(Chlorodifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole could soon contribute to advancements in treating some of today's most challenging diseases.
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